Boc-S-trityl-D-penicillamine

Descripción general

Descripción

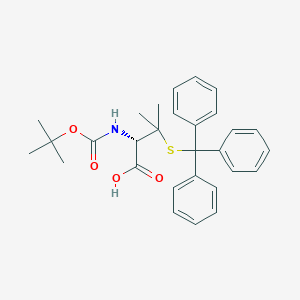

Boc-S-trityl-D-penicillamine is a derivative of D-penicillamine, which is a metabolite of penicillin. This compound is primarily used in the treatment of Wilson’s disease, cystinuria, scleroderma, and arsenic poisoning. The molecular formula of this compound is C29H33NO4S, and it has a molecular weight of 491.64 g/mol.

Métodos De Preparación

The synthesis of Boc-S-trityl-D-penicillamine involves several steps. The starting material, D-penicillamine, undergoes protection of the thiol group with a trityl group and the amino group with a tert-butoxycarbonyl (Boc) group. The reaction conditions typically involve the use of trityl chloride and di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

Boc-S-trityl-D-penicillamine undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.

Substitution: The trityl group can be removed under acidic conditions to expose the free thiol group.

Common reagents used in these reactions include trityl chloride, di-tert-butyl dicarbonate, triethylamine, and dithiothreitol. The major products formed from these reactions are the deprotected forms of the compound, which can be further utilized in various applications.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of Boc-S-trityl-D-penicillamine can be categorized into several key areas:

Chemistry

- Peptide Synthesis : It serves as a valuable building block in synthesizing peptides, particularly for incorporating non-natural amino acids into peptide sequences. The protected thiol and amino groups allow for selective coupling reactions, minimizing unwanted side reactions during synthesis.

Biology

- Protein Modification : The compound is utilized in studies focused on modifying proteins and inhibiting enzymes. Its ability to selectively release the thiol group post-deprotection enables targeted modifications of biomolecules.

Medicine

- Therapeutic Uses : this compound is investigated for its potential in treating Wilson's disease and cystinuria. Its chelation properties facilitate the reduction of copper levels in patients with Wilson's disease and urinary cystine levels in cystinuria patients.

Industry

- Pharmaceutical Production : The compound acts as an intermediate in various chemical syntheses, contributing to the development of new pharmaceuticals and enzyme inhibitors .

Wilson's Disease Management

A study showed that D-penicillamine significantly reduced liver copper concentrations and improved clinical symptoms in patients with Wilson's disease. While specific data on this compound is limited, its structural relationship with D-penicillamine suggests similar therapeutic potential.

Cystinuria Treatment

Clinical trials have demonstrated that D-penicillamine effectively lowers urinary cystine levels in cystinuria patients. The protective groups in this compound may enhance its pharmacological profile by allowing for controlled release and activity.

Comparative Studies

A comparative analysis highlights the advantages of this compound over other derivatives:

| Compound | Chelation Efficacy | Therapeutic Use | Stability |

|---|---|---|---|

| This compound | High | Wilson's disease, cystinuria | High |

| S-trityl-D-penicillamine | Moderate | Limited clinical use | Moderate |

| Fmoc-S-trityl-D-penicillamine | Low | Research applications | Low |

Synthesis Methodology

The synthesis of this compound typically involves protecting the thiol and amino groups using trityl chloride and di-tert-butyl dicarbonate under basic conditions. This method ensures high yield and purity essential for pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of Boc-S-trityl-D-penicillamine involves its role as a chelating agent. It binds to heavy metals like copper, forming stable complexes that can be excreted from the body. This property is particularly useful in the treatment of Wilson’s disease, where excess copper accumulation occurs . The compound also inhibits the activity of certain enzymes by binding to their active sites, thereby modulating their function .

Comparación Con Compuestos Similares

Boc-S-trityl-D-penicillamine is compared with other similar compounds such as:

S-trityl-D-penicillamine: Similar in structure but lacks the Boc protection on the amino group.

Fmoc-S-trityl-D-penicillamine: Uses a different protecting group (Fmoc) on the amino group.

Boc-S-trityl-L-penicillamine: The L-isomer of the compound, which has different stereochemistry and biological activity.

The uniqueness of this compound lies in its dual protection of both the thiol and amino groups, making it highly useful in peptide synthesis and other chemical applications.

Actividad Biológica

Boc-S-trityl-D-penicillamine is a derivative of D-penicillamine, notable for its biological activity and therapeutic applications. This compound is primarily used in the treatment of conditions such as Wilson's disease, cystinuria, and scleroderma. Its unique structure allows it to function effectively as a chelating agent, particularly for heavy metals like copper. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure

this compound has the molecular formula C29H33NO4S and a molecular weight of 491.64 g/mol. The compound features a trityl group that protects the thiol (-SH) group, enhancing its stability during chemical reactions.

Mechanism of Action

The primary mechanism of action involves the chelation of heavy metals. This compound forms stable complexes with metals such as copper, facilitating their excretion from the body. This property is particularly beneficial in treating Wilson's disease, where copper accumulation can lead to severe organ damage.

Biological Activity

This compound exhibits several biological activities:

- Chelation Therapy : It effectively binds to heavy metals, aiding in detoxification processes.

- Protein Modification : The compound is utilized in studies involving enzyme inhibition and protein synthesis due to its reactive thiol group post-deprotection.

- Therapeutic Applications : Research indicates its potential in treating various conditions, including:

Case Studies

-

Wilson's Disease Management

A study involving patients with Wilson's disease demonstrated that treatment with D-penicillamine (the parent compound) significantly reduced liver copper concentrations and improved clinical symptoms. While specific data on this compound was not available, its parent compound's efficacy suggests similar potential due to their structural relationship . -

Cystinuria Treatment

Clinical trials have shown that D-penicillamine effectively reduces urinary cystine levels in patients with cystinuria. The protective groups in this compound may enhance its pharmacological profile by allowing for more controlled release and activity .

Comparative Studies

A comparative analysis of this compound with other penicillamine derivatives highlights its unique advantages:

| Compound | Chelation Efficacy | Therapeutic Use | Stability |

|---|---|---|---|

| This compound | High | Wilson's disease, cystinuria | High |

| S-trityl-D-penicillamine | Moderate | Limited clinical use | Moderate |

| Fmoc-S-trityl-D-penicillamine | Low | Research applications | Low |

Synthesis Methodology

The synthesis of this compound involves protecting the thiol and amino groups using trityl chloride and di-tert-butyl dicarbonate under basic conditions. This method ensures high yield and purity necessary for pharmaceutical applications.

Industrial Applications

In addition to its therapeutic uses, this compound serves as a building block in peptide synthesis, particularly for incorporating non-natural amino acids into peptide sequences. Its ability to undergo selective coupling reactions makes it invaluable in the development of enzyme inhibitors and peptidomimetics .

Propiedades

IUPAC Name |

(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO4S/c1-27(2,3)34-26(33)30-24(25(31)32)28(4,5)35-29(21-15-9-6-10-16-21,22-17-11-7-12-18-22)23-19-13-8-14-20-23/h6-20,24H,1-5H3,(H,30,33)(H,31,32)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFULWLRDJMLHCD-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628651 | |

| Record name | N-(tert-Butoxycarbonyl)-3-[(triphenylmethyl)sulfanyl]-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135592-14-2 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[(triphenylmethyl)thio]-D-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135592-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-3-[(triphenylmethyl)sulfanyl]-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.